An In-depth Technical Guide to N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide, a distinct sulfonamide derivative, stands as a compound of significant interest within the realms of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and a thorough discussion of its potential biological activities and applications. By synthesizing information from established chemical principles and data on analogous structures, this document serves as an authoritative resource for professionals engaged in the exploration and utilization of novel sulfonamide-based molecular entities.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The benzenesulfonamide moiety, in particular, is a privileged scaffold, forming the core of drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The introduction of specific substituents onto the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of a compound's pharmacological profile. N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide incorporates a lipophilic cyclohexyl group, a bioisosteric fluorine atom, and a methyl group, all of which are expected to modulate its biological activity and pharmacokinetic properties. This guide delves into the specifics of this promising, yet underexplored, molecule.
Chemical Structure and Properties
The chemical identity of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is defined by its unique arrangement of functional groups.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide |
| CAS Number | 1090412-70-6[1] |
| Molecular Formula | C₁₃H₁₈FNO₂S[1] |
| Molecular Weight | 271.35 g/mol [1] |
| SMILES | O=S(C1=CC=C(F)C=C1C)(NC2CCCCC2)=O[1] |
Physicochemical Properties (Predicted and Analog-Based):
Direct experimental data for the physicochemical properties of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide are not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated:
| Property | Predicted/Estimated Value | Rationale/Source |
| Physical State | White to off-white solid | Typical for sulfonamides of similar molecular weight. |
| Melting Point | Not available | Likely a crystalline solid with a defined melting point. |
| Boiling Point | Not available | High boiling point expected due to molecular weight and polarity. |
| Solubility | Insoluble in water[2] | The nonpolar cyclohexyl and benzene rings dominate. Soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane.[3] |
| LogP | 2.74512 (Predicted)[1] | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 46.17 Ų (Predicted)[1] | Suggests good potential for cell membrane permeability. |
Structural Visualization:
The three-dimensional arrangement of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is crucial for its interaction with biological targets. The cyclohexyl ring typically adopts a stable chair conformation.
Caption: Chemical structure of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide.
Synthesis and Purification
The synthesis of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is achieved through a standard nucleophilic substitution reaction, a cornerstone of sulfonamide synthesis. The primary route involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with cyclohexylamine.
Reaction Scheme:
Caption: General synthetic scheme for N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide.
Detailed Experimental Protocol:
This protocol is based on established methods for the synthesis of analogous N-cyclohexyl-benzenesulfonamides.[4]
Materials:
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4-Fluoro-2-methylbenzenesulfonyl chloride (CAS: 7079-48-3)
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Cyclohexylamine
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Pyridine or 10% aqueous Sodium Carbonate solution
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Dichloromethane (DCM) or other suitable aprotic solvent
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Methanol or Ethanol for recrystallization
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) in dichloromethane (10 volumes). Cool the solution to 0-5 °C in an ice bath.
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Addition of Sulfonyl Chloride: Dissolve 4-fluoro-2-methylbenzenesulfonyl chloride (1.0 equivalent) in dichloromethane (5 volumes) and add it dropwise to the stirred cyclohexylamine solution over 30 minutes, maintaining the temperature below 10 °C.
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Base Addition: To neutralize the hydrochloric acid formed during the reaction, add pyridine (1.1 equivalents) or a 10% sodium carbonate solution to maintain a slightly basic pH.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up:
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Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 volumes), deionized water (2 x 10 volumes), saturated sodium bicarbonate solution (2 x 10 volumes), and brine (1 x 10 volumes).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol/water, to yield the pure N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide as a crystalline solid.
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Alternatively, for higher purity, the crude product can be subjected to flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[3]
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Mechanism of Reaction:
The synthesis proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.
